Palladium(II) sulfate

Catalog No.
S705996
CAS No.
13566-03-5
M.F
H2O4PdS
M. Wt
204.50 g/mol
Availability
In Stock
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Palladium(II) sulfate

CAS Number

13566-03-5

Product Name

Palladium(II) sulfate

IUPAC Name

palladium;sulfuric acid

Molecular Formula

H2O4PdS

Molecular Weight

204.50 g/mol

InChI

InChI=1S/H2O4S.Pd/c1-5(2,3)4;/h(H2,1,2,3,4);

InChI Key

POLLVEHVGPMJIK-UHFFFAOYSA-N

SMILES

[O-]S(=O)(=O)[O-].[Pd+2]

Canonical SMILES

OS(=O)(=O)O.[Pd]

Catalysis in Lean-Burn Methane Combustion

Field: Chemical Engineering

Application: Palladium(II) sulfate dihydrate is used to produce catalysts for lean-burn methane combustion in automotive applications .

Method: Alumina is used as a support material and Palladium(II) sulfate as a palladium precursor to manufacture a 4% PdSO4/Al2O3 catalyst .

Results: The catalyst produced using this method has been found to be effective for lean-burn methane combustion .

Semi-Hydrogenation of Alkynes

Field: Organic Chemistry

Application: Palladium(II) sulfate salts are used to catalyze the semi-hydrogenation reaction of alkynes to alkenes .

Method: Pd(0) atoms are produced by catalyzing the semi-hydrogenation reaction with remarkably high efficiency using Palladium(II) sulfate salts with H2 in alcohol solutions .

Results: This method allows for the efficient production of alkenes from alkynes .

Production of Palladium Nanoparticles

Field: Nanotechnology

Application: Palladium(II) sulfate dihydrate is used to produce Palladium nanoparticles, which have a wide range of applications in catalysis .

Method: Palladium(II) sulfate dihydrate is used as a precursor to produce Palladium nanoparticles .

Results: The produced Palladium nanoparticles can be used in various applications, including hydrogen sensing and storage, and in medicine in photothermal, antibacterial, and anticancer therapies .

Electroplating

Field: Materials Science

Application: Palladium(II) sulfate solution is used as a catalyst for electroplating .

Method: The Palladium(II) sulfate solution is used in the electroplating process .

Results: The use of Palladium(II) sulfate solution in electroplating results in a high-quality, durable finish .

Petroleum Cracking

Field: Petrochemical Industry

Application: Palladium forms a versatile catalyst and speeds up petroleum cracking .

Method: Palladium(II) sulfate is used as a catalyst in the petroleum cracking process .

Results: The use of Palladium(II) sulfate as a catalyst in petroleum cracking results in more efficient cracking of petroleum .

Carbon-Carbon Bond Forming Reactions

Application: Palladium(II) sulfate is used in carbon-carbon bond forming reactions such as Heck reaction and Suzuki coupling .

Method: Palladium(II) sulfate is used as a catalyst in these reactions .

Results: The use of Palladium(II) sulfate as a catalyst in these reactions results in efficient carbon-carbon bond formation .

Hydrogenation Reactions

Application: Palladium finds numerous applications being of significant relevance in industrial hydrogenation reactions .

Method: Palladium nanoparticles are immobilized on solid supports and used as catalysts for hydrogenation reactions .

Results: The use of immobilized Palladium nanoparticles on solid supports as catalysts for hydrogenation reactions has shown enhanced activity and selectivity .

Fuel Cells and Hydrogen Sensing

Field: Energy Technology

Application: Palladium nanoparticles have applications in fuel cells and hydrogen sensing .

Method: Palladium(II) sulfate is used as a precursor to produce Palladium nanoparticles which are then used in fuel cells and hydrogen sensors .

Results: The use of Palladium nanoparticles in fuel cells and hydrogen sensors has shown promising results .

Carbon-Fluoride Bond Formation

Application: Palladium(II) sulfate is used in carbon-fluoride bond formation .

Results: The use of Palladium(II) sulfate as a catalyst in these reactions results in efficient carbon-fluoride bond formation .

Lindlar’s Palladium

Results: The use of Palladium(II) sulfate as a catalyst in these reactions results in efficient hydrogenation of alkynes to alkenes .

Heck Reaction and Suzuki Coupling

Application: Palladium(II) sulfate is used in a number of carbon–carbon bond forming reactions such as Heck reaction and Suzuki coupling .

Results: The use of Palladium(II) sulfate as a catalyst in these reactions results in efficient carbon–carbon bond formation .

Palladium(II) sulfate is an inorganic compound with the chemical formula PdSO4\text{PdSO}_4. It is characterized by its brown crystalline form and is known for its solubility in water, making it a versatile compound in various chemical applications. Palladium, the metal from which this compound derives, is a member of the platinum group and is notable for its catalytic properties, particularly in reactions involving hydrogen and organic compounds .

Palladium(II) sulfate is considered a mild irritant and may cause skin or eye irritation upon contact. It is also suspected to be harmful if inhaled or swallowed [7]. Proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood should be used when handling this compound [7].

Data source:

  • Wikipedia: - Palladium(II) sulfate

Additional Resources:

  • Sigma-Aldrich - Palladium(II) sulfate:
  • J. F. Hartwig, “Organotransition Metal Chemistry: From Bonding to Catalysis” (2010) [This reference provides a detailed explanation of square planar geometry and its role in catalysis]
  • R. F. Heck, “Palladium: Organic Chemistry” (2007) [This reference provides a comprehensive overview of the Heck reaction]
  • N. Miyaura and A. Suzuki, “Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds” (1995) [This reference provides a detailed explanation of the Suzuki reaction]
  • K. Sonogashira, “Development of Pd-Cu Coupled Cross-Coupling of Terminal Alkynes with A
, primarily as a catalyst. When treated with concentrated sulfuric acid, it forms palladium(II) sulfate dihydrate, which is often used in synthesis processes. Additionally, palladium(II) sulfate can react with reducing agents or other metal salts to produce palladium metal or other palladium complexes. It also dissolves in nitric acid to yield palladium(II) nitrate .

Palladium(II) sulfate can be synthesized through several methods:

  • Reaction with Sulfuric Acid: Palladium metal reacts with concentrated sulfuric acid to produce palladium(II) sulfate.
  • From Palladium(II) Nitrate: By treating palladium(II) nitrate with sulfuric acid, palladium(II) sulfate can be formed.
  • Hydrothermal Synthesis: This method involves the use of water at high temperatures and pressures to facilitate the reaction between palladium salts and sulfuric acid .

These methods highlight the versatility of palladium(II) sulfate in chemical synthesis.

Palladium(II) sulfate has numerous applications across various fields:

  • Catalysis: It serves as a catalyst in organic synthesis, particularly in hydrogenation reactions.
  • Electronics: Used in the production of electronic components due to its conductive properties.
  • Research: Employed in laboratories for various

Interaction studies involving palladium(II) sulfate focus on its reactivity with other chemical species. For example, it has been shown to interact with phosphomolybdovanadic acid in catalytic processes. Additionally, its interactions with reducing agents can lead to the formation of palladium nanoparticles, which have unique properties beneficial for various applications .

Palladium(II) sulfate shares similarities with other metal sulfates, particularly those of transition metals. Here are some comparable compounds:

CompoundChemical FormulaUnique Features
Platinum(II) sulfatePtSO4\text{PtSO}_4Higher stability; used in similar catalytic processes
Rhodium(III) sulfateRh2(SO4)3\text{Rh}_2(\text{SO}_4)_3Known for its high catalytic activity; more expensive
Silver(I) sulfateAg2SO4\text{Ag}_2\text{SO}_4Less reactive; primarily used in antimicrobial applications
Copper(II) sulfateCuSO4\text{CuSO}_4Widely used in agriculture; less noble than palladium

Palladium(II) sulfate is unique due to its specific catalytic properties and ability to form stable complexes compared to other transition metal sulfates. Its reactivity and solubility also distinguish it within this group of compounds .

The synthesis of palladium(II) sulfate has undergone considerable evolution, transitioning from classical chemical methods to advanced electrochemical and ion-exchange techniques. Current research demonstrates that the selection of appropriate synthetic pathways significantly impacts both product quality and process efficiency, with modern methods offering substantial improvements in yield, purity, and environmental sustainability.

Traditional Synthesis Approaches

Traditional synthesis of palladium(II) sulfate relies primarily on direct chemical reactions involving palladium metal or palladium-containing precursors. The most established method involves the reaction of palladium metal with a mixture of nitric acid and sulfuric acid, producing the characteristic hygroscopic red-brown solid that forms the dihydrate when exposed to atmospheric moisture. This approach represents the foundational methodology that has been employed for decades in industrial applications.

The reaction mechanism proceeds through the dissolution of metallic palladium in the acidic medium, followed by the formation of palladium(II) sulfate complexes. When anhydrous palladium(II) sulfate absorbs moisture from ambient air, it undergoes a phase transformation to form a greenish-brown dihydrate with the formula palladium(II) sulfate dihydrate. The anhydrous form can be regenerated through thermal treatment, specifically by heating the dihydrate at precisely 202 degrees Celsius, demonstrating the reversible nature of this hydration process.

An alternative traditional approach involves the reaction of palladium(II) sulfide with oxygen in dimethylformamide, providing a different pathway that avoids the use of concentrated mineral acids. This method offers advantages in terms of reduced corrosivity and potentially improved safety profiles, though it requires careful control of reaction conditions to achieve optimal yields.

The thermal stability of palladium(II) sulfate has been extensively characterized, with decomposition occurring at 525 degrees Celsius to produce palladium(II) oxide and sulfur trioxide. This thermal behavior is crucial for understanding the compound's stability limits and processing requirements in various applications.

Modern Ion-Exchange and Electrochemical Deposition Methods

Contemporary synthesis methodologies have embraced ion-exchange and electrochemical approaches that offer enhanced control over product characteristics and improved environmental compatibility. Ion-exchange synthesis methods utilize palladium(II) chloride as the starting material, employing ammonia complexation to generate intermediate compounds that are subsequently converted through controlled ion-exchange processes.

The ion-exchange methodology follows a systematic approach beginning with the formation of tetraammine palladium(II) chloride through the reaction of palladium(II) chloride with ammonia. This intermediate compound undergoes ion-exchange treatment where chloride ions are replaced with hydroxide ions to generate tetraammine palladium(II) hydroxide. The final step involves reaction with sulfuric acid to produce the desired palladium(II) sulfate derivative. This process demonstrates remarkable advantages in terms of simplicity, environmental impact, and product purity.

Research has established that ion-exchange synthesis methods offer superior control over impurity content and enable higher product quality compared to traditional approaches. The synthesis process is characterized as environmentally friendly with reduced environmental pressure, and the reaction proceeds more thoroughly, resulting in enhanced target product yields. The operational simplicity and pollution-free nature of this approach make it particularly attractive for industrial implementation.

Electrochemical deposition methods represent another significant advancement in palladium(II) sulfate synthesis and application. Studies have demonstrated that palladium deposition using palladium(II) sulfate solutions exhibits distinct characteristics compared to chloride-based systems. The presence of sulfate anions in the depositing solution kinetically hinders the underpotential deposition of palladium, causing the formation to occur in the overpotential deposition region rather than the underpotential region observed with chloride systems.

The electrochemical behavior of palladium(II) sulfate solutions shows that palladium deposition begins at approximately 0.26 volts, with maximum current density achieved at 0.19 volts. These electrochemical parameters are critical for optimizing deposition conditions and achieving desired morphological characteristics in the resulting palladium deposits.

Advanced synthetic approaches have also been developed for producing palladium tetraammine sulfate derivatives through carefully controlled processes. Patent literature describes methodologies involving the distillation of palladium nitrate solutions at temperatures maintained below 115 degrees Celsius, followed by the systematic addition of palladium sulfate and ammonium hydroxide to achieve the desired complex formation. These processes demonstrate the sophistication achievable in modern palladium chemistry.

A particularly innovative approach documented in recent patent literature involves a two-step reaction sequence starting from palladium(II) chloride. The first step converts palladium(II) chloride to tetraammine palladium(II) chloride through ammonia treatment, while the second step employs silver sulfate to facilitate the formation of palladium tetraammine sulfate with concurrent precipitation of silver chloride. This methodology achieves remarkable yields exceeding 90 percent with product purities surpassing 99.0 percent.

Comparative Efficiency Analysis of Synthetic Pathways

Comprehensive analysis of different synthetic pathways reveals significant variations in efficiency, yield, and product quality metrics. Traditional acid-based synthesis methods, while well-established and widely understood, suffer from limitations in terms of yield optimization and environmental impact. The conventional approach using nitric acid and sulfuric acid mixtures typically achieves moderate yields but requires extensive purification steps to remove acidic impurities and byproducts.

Modern ion-exchange methods demonstrate superior performance across multiple evaluation criteria. The ion-exchange synthesis approach achieves yields consistently exceeding 90 percent while maintaining product purities above 99.0 percent. These performance metrics represent substantial improvements compared to traditional methodologies, which typically achieve lower yields and require additional purification steps.

Synthetic MethodYield (%)Purity (%)Reaction TimeEnvironmental Impact
Traditional Acid Method70-8095-972-4 hoursHigh
Ion-Exchange Method>90>99.01-3 hoursLow
Electrochemical DepositionVariableHigh30 minutes - 24 hoursModerate
Two-Step Silver Sulfate90.5-91.3>99.02-3 hoursLow

The electrochemical synthesis and deposition methods offer unique advantages in terms of morphological control and substrate integration. Research demonstrates that electrochemical approaches enable precise control over particle size, distribution, and surface characteristics. However, these methods require specialized equipment and careful optimization of electrical parameters, which may limit their applicability in certain industrial contexts.

The two-step synthesis method utilizing silver sulfate demonstrates exceptional performance metrics, achieving yields of 90.5 to 91.3 percent with product purities exceeding 99.0 percent. This approach successfully addresses the separation challenges inherent in conventional methods by avoiding the formation of difficult-to-separate byproducts such as ammonium sulfate.

Economic considerations reveal that modern synthetic approaches, despite potentially higher initial capital requirements, offer superior long-term cost effectiveness through improved yields, reduced waste generation, and simplified purification requirements. The ion-exchange methods eliminate the need for extensive acid waste treatment, while the high-purity products reduce downstream processing costs.

Process scalability analysis indicates that ion-exchange and electrochemical methods demonstrate excellent scalability potential. Large-scale implementation of the ion-exchange approach has been successfully demonstrated with processing of multi-hundred gram quantities, confirming the industrial viability of these advanced methodologies.

Environmental impact assessment strongly favors modern synthetic approaches over traditional acid-based methods. The ion-exchange synthesis methods generate minimal waste streams and avoid the use of concentrated mineral acids, resulting in significantly reduced environmental burden. The electrochemical approaches offer additional advantages through precise control over reaction conditions and the potential for integration with renewable energy sources.

Organic Synthesis Catalysis (Cyanation, Oxidation Reactions)

Palladium(II) sulfate serves as a versatile catalyst in organic synthesis, particularly in cyanation and oxidation reactions [1] [2] [3]. The compound demonstrates exceptional catalytic activity in carbon-nitrogen bond formation processes, with particular emphasis on aryl cyanation reactions using non-toxic cyanide sources [5] [32] [34].

In cyanation reactions, palladium(II) sulfate exhibits remarkable efficiency when combined with potassium hexacyanoferrate(II) as a cyanating agent [34] [36]. Research demonstrates that palladium(II) acetate combined with phosphinoferrocene ligands achieves excellent yields in the cyanation of electron-rich aryl bromides, with the optimal catalyst system containing 1 mol% of palladium(II) acetate and 2 mol% of ligand in 50% aqueous dioxane [36]. The reaction mechanism involves transmetalation of the organoboron compound with potassium hexacyanoferrate(II), followed by reductive elimination to generate the desired nitrile product [32] [35].

Cyanation Reaction Performance Data

Substrate TypeConversion (%)Reaction TimeTemperature (°C)Catalyst Loading (mol%)
Electron-rich aryl bromides85-952-4 hours1001-2
Electron-poor aryl bromides10-254-24 hours1001-2
Heteroaryl chlorides75-902-6 hours900.2

The catalytic system demonstrates selectivity toward electron-donating substituents, while electron-withdrawing groups significantly reduce reaction efficiency [5] [36]. Mechanistic studies reveal that the rate-determining step involves the transmetalation process between the palladium center and the cyanide source [32] [35].

Oxidation reactions catalyzed by palladium(II) sulfate proceed through oxidative palladium(II) catalysis mechanisms, utilizing molecular oxygen as a reoxidant [25] [28]. The catalyst facilitates cross-coupling reactions between organoboron compounds and alkenes, producing conjugated diene compounds without homo-coupled products [25]. This methodology operates effectively in the absence of bases, distinguishing it from conventional Heck and Suzuki-type reactions [25].

Oxidation Reaction Mechanisms

The oxidative coupling process involves initial transmetalation of alkenylboron compounds with palladium(II) species, followed by migratory insertion of the alkenyl group [25]. Beta-hydride elimination subsequently produces the cross-coupling product and palladium(0) species, which undergoes reoxidation by molecular oxygen to regenerate the active catalyst [25] [28]. This catalytic cycle demonstrates turnover frequencies exceeding 10,000 per hour under optimal conditions [28].

Environmental Pollutant Degradation Mechanisms

Palladium(II) sulfate exhibits significant potential in environmental remediation through pollutant degradation mechanisms [9] [10] [11]. The compound activates peroxymonosulfate to generate sulfate radicals, which serve as powerful oxidizing agents for organic pollutant degradation [9] [43].

The palladium(II)/peroxymonosulfate system operates through a radical-driven oxidation process, where sulfate radicals rather than hydroxyl radicals constitute the primary reactive oxidant species [9] [10] [43]. Research demonstrates that bond stability and electron donation ability of target compounds determine degradation performance, with molecular descriptors such as bond order and highest occupied molecular orbital energy playing crucial roles [9] [10].

Pollutant Degradation Performance

PollutantDegradation Efficiency (%)Reaction Time (min)Palladium(II) Concentration (μM)Peroxymonosulfate Concentration (mM)
Phenol10010250.5
Chlorobenzene9660201.0
Methyl Orange9875150.8
2,4-Dichlorophenol85120301.2

The degradation mechanism involves palladium(II) ions activating peroxymonosulfate to produce sulfate radicals with oxidation potentials ranging from 2.5 to 3.1 volts [9]. These radicals demonstrate superior performance compared to hydroxyl radicals, with longer half-life periods of 30-40 microseconds and effectiveness across a broader pH range of 2.0-12.0 [9] [43].

Electrochemical degradation studies utilizing immobilized palladium catalysts demonstrate enhanced pollutant removal through electro-Fenton reactions [11]. The palladium-catalyzed electro-Fenton system achieves 96% chlorobenzene removal within 60 minutes using 1% palladium on alumina powder under 120 milliampere current conditions [11].

Photocatalytic Degradation Applications

Palladium(II) compounds incorporated into photocatalytic systems enhance degradation efficiency through synergistic effects [12] [16]. Diatom biosilica doped with palladium(II) chloride nanoparticles achieves 85% methyl orange degradation within one minute under ultraviolet light irradiation, reaching over 98% efficiency after 75 minutes [12]. The photocatalytic mechanism involves generation of hydroxyl radicals and superoxide radicals through photonic scattering effects enhanced by palladium nanoparticles [12].

Methane Oxidation Catalysis and Surface Reactivity Studies

Palladium(II) sulfate demonstrates exceptional catalytic activity in methane oxidation reactions, representing a critical application in environmental protection and emission control [6] [17] [18] [19]. The catalyst facilitates complete methane oxidation at relatively low temperatures, making it valuable for lean-burn natural gas engine exhaust treatment [14] [18].

Methane oxidation over palladium-based catalysts proceeds through complex mechanisms involving both metallic palladium and palladium oxide phases [19] [20] [21]. Research indicates that palladium oxide serves as the primary active phase under reaction conditions, with methane activation occurring through dissociative adsorption on palladium sites [21] [22].

Methane Oxidation Performance Data

Catalyst SystemMethane Conversion (%)Temperature (°C)Space Velocity (h⁻¹)Stability (hours)
Palladium/Alumina9040030,000100
Palladium/Zeolite9545025,00090
Palladium Sulfide/Silica9640020,000200
Single Atom Palladium9035015,000150

The catalytic mechanism involves methane dissociation on metallic palladium sites, followed by oxidation on adjacent palladium oxide sites through a Mars-van Krevelen mechanism [21] [23]. Temperature-programmed studies reveal that the rate-determining step varies with temperature, with water desorption controlling at lower temperatures below 450°C and methane activation dominating at higher temperatures [21].

Surface Reactivity Studies

Surface reactivity investigations demonstrate that palladium sulfate formation during methane oxidation significantly impacts catalytic performance [7] [23]. Sulfur dioxide exposure leads to palladium sulfate formation, which stabilizes on catalyst surfaces up to higher temperatures compared to platinum-based systems [7]. The decomposition temperature of alumina-supported palladium sulfate occurs at lower temperatures when simultaneously present with aluminum sulfate, indicating synergistic decomposition effects [23].

Regeneration studies reveal that palladium sulfate decomposition requires specific atmospheric conditions for optimal catalyst recovery [23]. Hydrogen atmosphere provides the lowest decomposition temperature, representing the optimal regeneration condition among various gas environments including helium, low oxygen, and excess oxygen conditions [23].

Single Atom Catalysis Performance

Recent advances in single atom palladium catalysis demonstrate remarkable methane removal efficiency, with single palladium atoms on cerium oxide supports achieving 90% unburned methane removal from natural gas engine exhaust at low temperatures [14]. The mechanism involves trace carbon monoxide facilitating dynamic formation of two- or three-atom palladium clusters that efficiently break methane molecules at room temperature [14].

The electrochemical approach to methane functionalization utilizing palladium(II) species in sulfuric acid generates dinuclear palladium(III) intermediates capable of rapid methane conversion to methyl hydrogen sulfate and methyl sulfonic acid [22]. This process achieves remarkable selectivity with low electron stoichiometry, where approximately 3.4 methane molecules undergo functionalization per electron passed [22].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

203.87086 g/mol

Monoisotopic Mass

203.87086 g/mol

Heavy Atom Count

6

GHS Hazard Statements

Aggregated GHS information provided by 103 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (59.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (46.6%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

22723-63-3
13566-03-5

Wikipedia

Palladium(II) sulfate

General Manufacturing Information

Sulfuric acid, palladium(2+) salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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